8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid is a chemical compound with the CAS number 1496313-31-5 and a molecular formula of C10H17NO3. It belongs to the class of spiro compounds, which are characterized by their unique bicyclic structure formed by two rings sharing a single atom. This compound features both nitrogen and oxygen in its structure, contributing to its potential biological activity and versatility in synthetic applications.
The compound is classified as an oxaspiro compound due to the presence of an oxygen atom within its spirocyclic framework. It is often utilized in medicinal chemistry and organic synthesis owing to its structural properties that may influence biological interactions. Its classification falls under heterocyclic compounds, which are compounds containing at least one atom other than carbon in the ring structure.
The synthesis of 8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid typically involves several key steps, including:
One specific method involves the reaction of 1,1-dimethylethyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate with methanolic hydrogen chloride under controlled temperatures, yielding high purity results with yields often exceeding 90% .
The molecular structure of 8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid can be represented as follows:
The structural representation indicates a complex arrangement that may facilitate various interactions in biological systems.
8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid can undergo several chemical reactions, including:
These reactions are essential for modifying the compound's structure for various applications in medicinal chemistry and materials science.
The physical properties of 8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid include:
Chemical properties include reactivity towards electrophiles and nucleophiles due to the presence of nitrogen and oxygen atoms in the structure.
8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid has potential applications in various fields:
Spirocyclic scaffolds represent a structurally distinct class of bicyclic compounds characterized by a single tetrahedral carbon atom common to two rings. This configuration forces orthogonal ring planes, creating pronounced three-dimensionality that confers significant advantages in drug discovery. The inherent rigidity of spirocycles reduces conformational entropy upon target binding, often enhancing binding affinity and selectivity compared to planar scaffolds [7]. Critically, spirocycles exhibit higher Fsp³ character (fraction of sp³-hybridized carbons), correlating with improved clinical translation success. Compounds with Fsp³ > 0.42 demonstrate better aqueous solubility, reduced metabolic clearance, and enhanced in vivo efficacy [5] [7]. For example, spirocyclic modifications in PARP inhibitors like Olaparib significantly improved selectivity profiles against related enzyme isoforms—demonstrating how strategic incorporation of these scaffolds mitigates off-target effects [7]. The architectural constraints of spirocycles also enable exploration of novel chemical space, circumventing patent landscapes dominated by flat, aromatic structures [9].
Table 1: Comparative Advantages of Spirocyclic vs. Traditional Scaffolds
Property | Spirocyclic Scaffolds | Traditional Scaffolds | Impact on Drug Profile |
---|---|---|---|
Fsp³ | >0.42 | Often <0.3 | ↑ Solubility, ↓ metabolism |
3D Complexity | High | Low (planar) | ↑ Target selectivity, ↓ promiscuity |
Rotatable Bonds | Fewer | More | ↓ Conformational entropy on binding |
Synthetic Accessibility | Moderate to high | Typically low | Enables IP expansion |
The 8-oxa-2-azaspiro[4.6]undecane core represents an evolution in spirocyclic chemistry, combining oxygen and nitrogen heteroatoms within a [4.6] ring junction. First synthesized in the early 2010s, this scaffold gained prominence following medicinal chemistry campaigns targeting three-dimensional complexity. The specific compound 8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid (CAS: 1496313-31-5) was formally cataloged around 2014–2015, coinciding with industry-wide efforts to incorporate spirocycles into kinase inhibitors and GPCR modulators [4] [8]. Its emergence filled a niche for medium-sized spiroheterocycles (7–11 atoms) that balance conformational restraint with synthetic feasibility. Unlike earlier spiro compounds like spironolactone (approved 1959), which featured all-carbon spirojunctions, this scaffold integrates heteroatoms strategically: the nitrogen enables salt formation or hydrogen bonding, while the ether oxygen enhances solubility and modulates polarity [5] [8]. Recent literature analyses show a >400% increase in spirooxindole and related heterospirocycle publications since 2010, underscoring their translational momentum [9].
This compound’s value stems from three synergistic features:
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6